Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 100960-16-5
VCID: VC20744335
InChI: InChI=1S/C7H8ClNO2S/c1-2-11-7(10)6-9-5(3-8)4-12-6/h4H,2-3H2,1H3
SMILES: CCOC(=O)C1=NC(=CS1)CCl
Molecular Formula: C7H8ClNO2S
Molecular Weight: 205.66 g/mol

Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate

CAS No.: 100960-16-5

Cat. No.: VC20744335

Molecular Formula: C7H8ClNO2S

Molecular Weight: 205.66 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate - 100960-16-5

CAS No. 100960-16-5
Molecular Formula C7H8ClNO2S
Molecular Weight 205.66 g/mol
IUPAC Name ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate
Standard InChI InChI=1S/C7H8ClNO2S/c1-2-11-7(10)6-9-5(3-8)4-12-6/h4H,2-3H2,1H3
Standard InChI Key JSYOQGQNLKDSGQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC(=CS1)CCl
Canonical SMILES CCOC(=O)C1=NC(=CS1)CCl

Chemical Identity and Structural Properties

Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate features a thiazole core with strategic functional group substitutions. The compound contains a chloromethyl group at position 4 and an ethyl ester group at position 2 of the thiazole ring. These functional groups provide multiple sites for chemical modifications, making it a valuable synthetic intermediate.

Basic Chemical Information

The compound is characterized by several key identifiers and properties as detailed in the following table:

ParameterValue
CAS Number100960-16-5
Molecular FormulaC7H8ClNO2S
Molecular Weight205.66 g/mol
IUPAC NameEthyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate
SMILESCCOC(=O)C1=NC(=CS1)CCl
Standard InChIInChI=1S/C7H8ClNO2S/c1-2-11-7(10)6-9-5(3-8)4-12-6/h4H,2-3H2,1H3
Standard InChIKeyJSYOQGQNLKDSGQ-UHFFFAOYSA-N
PubChem Compound ID10822129

The thiazole ring system, containing both sulfur and nitrogen atoms, contributes significantly to the compound's stability and reactivity. The presence of the chloromethyl group makes it particularly useful as an alkylating agent, while the ethyl ester group provides a handle for further functionalization through various transformations such as hydrolysis, reduction, or amidation.

Structural Features

The compound's structure includes several key elements that determine its chemical behavior:

  • A 1,3-thiazole heterocyclic core containing nitrogen and sulfur atoms

  • A chloromethyl group at position 4, serving as an electrophilic center

  • An ethyl carboxylate group at position 2, which can undergo various transformations

  • An unsaturated carbon-carbon bond within the thiazole ring

These structural features create a molecule with multiple reactive sites that can be exploited for diverse chemical modifications, making it valuable in medicinal chemistry and organic synthesis.

Synthesis and Preparation Methods

Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate can be prepared through various synthetic routes, with the most common approach involving the reaction of appropriate precursors under specific conditions.

Common Synthetic Routes

One well-established method for synthesizing this compound involves the reaction of ethyl thiooxamate with 1,3-dichloroacetone. This reaction typically takes place in anhydrous acetone under reflux conditions, yielding ethyl 4-(chloromethyl)thiazole-2-carboxylate in good yields . The reaction proceeds through a cyclocondensation mechanism, forming the thiazole ring system with the desired substitution pattern.

The general reaction can be represented as:

Ethyl thiooxamate + 1,3-dichloroacetone → Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate

This synthetic approach is valued for its efficiency and the high purity of the resulting product, making it suitable for both laboratory-scale preparations and potential industrial applications .

Reaction Conditions and Optimizations

The synthesis of ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate requires careful control of reaction conditions to ensure high yields and product purity. Key considerations include:

  • Use of anhydrous conditions to prevent unwanted side reactions

  • Temperature control during the reflux process

  • Purification techniques to isolate the desired product from potential byproducts

For laboratory-scale synthesis, the reaction is typically conducted under inert atmosphere (nitrogen or argon) to minimize oxidation of the sulfur-containing reagents. The reaction mixture is usually heated under reflux for several hours until completion, as monitored by thin-layer chromatography or other analytical techniques .

Chemical Reactivity and Transformations

Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate exhibits diverse reactivity patterns due to its multiple functional groups, making it a versatile building block in organic synthesis.

Nucleophilic Substitution Reactions

Applications in Synthetic and Medicinal Chemistry

Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate has found extensive applications in various fields, with particular significance in medicinal chemistry.

Role as a Building Block in Drug Discovery

The compound serves as a valuable building block for the synthesis of various bioactive molecules, including:

  • Antimicrobial agents: Thiazole-containing compounds often exhibit antibacterial and antifungal activities.

  • Antiviral compounds: Modified thiazole derivatives have shown promise as antiviral agents.

  • Anticancer agents: Several thiazole-based compounds have demonstrated cytotoxic activities against various cancer cell lines.

The versatility of this compound stems from its ability to undergo diverse chemical transformations, allowing medicinal chemists to create libraries of compounds for biological screening and structure-activity relationship studies.

Specific Research Applications

In recent research, ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate has been utilized in the synthesis of complex heterocyclic systems with potential biological activities. For instance, it has been employed in the preparation of 4-heteroaryl substituted amino-3,5-dicyanopyridines, which have shown promising pharmacological properties .

The compound has also been used in the synthesis of 2-methylsulfanyl-1,3-thiazole-2-carboxylic acid derivatives through reactions with appropriate intermediates. These derivatives, when coupled with various amine compounds such as 1-(1H-imidazol-2-yl)methanamine or 2-(1H-imidazol-4-yl)ethanamine, yield compounds with potential therapeutic applications .

Related Compounds and Derivatives

Understanding the relationship between ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate and its derivatives provides valuable insights into its chemical versatility and applications.

Hydroxy Analogue

Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate (CAS: 1155532-65-2) is a closely related compound where the chlorine atom is replaced by a hydroxyl group. This compound has a molecular weight of 187.22 g/mol and formula C7H9NO3S . The hydroxymethyl group offers different reactivity patterns compared to the chloromethyl group, particularly in terms of nucleophilic substitution reactions and oxidation processes.

Functionalized Derivatives

Various derivatives of the parent compound have been synthesized for specific applications. For example, coupling the carboxylic acid derivative with different amines leads to amide derivatives with potential biological activities. Similarly, substitution of the chlorine atom with other functional groups yields compounds with modified properties and reactivities .

These derivatives often serve as intermediates in more complex synthetic routes, highlighting the importance of ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate as a versatile building block in organic and medicinal chemistry.

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